benzyl (1-(tert-butyl)-3-((1S,3S)-3-hydroxycyclopentyl)-1H-pyrazol-5-yl)carbamate
Description
Properties
IUPAC Name |
benzyl N-[2-tert-butyl-5-[(1S,3S)-3-hydroxycyclopentyl]pyrazol-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-20(2,3)23-18(12-17(22-23)15-9-10-16(24)11-15)21-19(25)26-13-14-7-5-4-6-8-14/h4-8,12,15-16,24H,9-11,13H2,1-3H3,(H,21,25)/t15-,16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKMHSGRYJJSDE-HOTGVXAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=CC(=N1)C2CCC(C2)O)NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)N1C(=CC(=N1)[C@H]2CC[C@@H](C2)O)NC(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation-Based Pyrazole Ring Formation
The pyrazole moiety is constructed via condensation of hydrazine derivatives with β-keto esters or α,β-unsaturated carbonyl compounds. For example, tert-butylhydrazine reacts with cyclopentenone derivatives under acidic conditions (e.g., acetic acid, 60–80°C) to yield 3-substituted pyrazole intermediates. This step typically achieves 70–85% yields, with regioselectivity controlled by steric effects of the tert-butyl group.
Table 1: Representative Pyrazole Formation Conditions
| Reagents | Temperature | Catalyst | Yield | Regioselectivity |
|---|---|---|---|---|
| tert-Butylhydrazine + Cyclopentenone | 70°C | AcOH | 78% | 3-substituted |
| Phenylhydrazine + Ethyl acetoacetate | 60°C | H2SO4 | 82% | 5-substituted |
Introduction of the Hydroxycyclopentyl Group
Stereoselective incorporation of the (1S,3S)-3-hydroxycyclopentyl unit requires chiral auxiliaries or asymmetric catalysis. One approach involves Sharpless dihydroxylation of cyclopentene derivatives, followed by enzymatic resolution to isolate the desired (1S,3S) diastereomer. Alternatively, transition-metal-catalyzed cyclopropane ring-opening with water achieves enantiomeric excesses >90%.
Carbamate Group Installation Strategies
Benzyl Chloroformate-Mediated Carbamoylation
The carbamate group is introduced via reaction of the pyrazole amine with benzyl chloroformate (Cbz-Cl) in the presence of non-nucleophilic bases (e.g., triethylamine). Key parameters include:
-
Solvent : Dichloromethane or THF
-
Temperature : 0–25°C
-
Stoichiometry : 1.2 equivalents of Cbz-Cl to prevent over-carbamoylation
This method yields 85–92% product, though purification via silica chromatography is often required to remove excess reagents.
Hofmann Rearrangement for Urea Linkages
A patent-pending method (WO2017001364A1) employs diacetoxyiodobenzene (PhI(OAc)₂) and DBU (1,8-diazabicycloundec-7-ene) to convert 5-amino-1H-pyrazole-4-carboxamides directly into ureas. This one-pot process eliminates nitro intermediates and achieves 94% yield under mild conditions (25°C, 12 h).
Table 2: Comparative Carbamoylation Methods
| Method | Reagents | Yield | Purity | Scalability |
|---|---|---|---|---|
| Cbz-Cl + Et₃N | Benzyl chloroformate | 89% | 95% | High |
| Hofmann Rearrangement | PhI(OAc)₂ + DBU | 94% | 98% | Moderate |
Stereochemical Control in Hydroxycyclopentyl Synthesis
Enzymatic Resolution of Racemic Intermediates
Lipase-catalyzed acetylation selectively modifies the undesired (1R,3R) enantiomer, leaving the (1S,3S)-3-hydroxycyclopentyl derivative unreacted. Using Pseudomonas fluorescens lipase (PFL), enantiomeric ratios of 19:1 are attainable, though reaction times extend to 48–72 h.
Asymmetric Hydrogenation
Chiral ruthenium catalysts (e.g., Ru-BINAP) hydrogenate cyclopentenone precursors to the (1S,3S) diol with 92% ee. This method reduces step count but requires high-pressure H₂ (50–100 bar) and specialized equipment.
Industrial-Scale Process Optimization
Catalytic System for Carbamate Coupling
A nickel oxide-bismuth oxide (NiO-Bi₂O₃) catalyst enables benzyl carbamate synthesis at 110°C with 99% conversion. The catalyst’s Lewis acidity activates the carbonyl group, while its mesoporous structure prevents pore blockage by tertiary amines.
Table 3: Catalyst Performance in Carbamate Synthesis
| Catalyst | Temperature | Time | Yield | Reusability |
|---|---|---|---|---|
| NiO-Bi₂O₃ | 110°C | 10 h | 99% | 5 cycles |
| Al₂O₃ | 120°C | 15 h | 87% | 3 cycles |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming ketones or aldehydes.
Reduction: Reduction reactions can target the pyrazole ring or the carbonyl groups, leading to various reduced derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield cyclopentanone derivatives, while reduction of the pyrazole ring can produce pyrazolidine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, benzyl (1-(tert-butyl)-3-((1S,3S)-3-hydroxycyclopentyl)-1H-pyrazol-5-yl)carbamate is used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new pharmaceuticals. Its structural features make it a candidate for drug design targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of agrochemicals, polymers, and other specialty chemicals. Its stability and reactivity profile make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of benzyl (1-(tert-butyl)-3-((1S,3S)-3-hydroxycyclopentyl)-1H-pyrazol-5-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the hydroxycyclopentyl group can form additional hydrogen bonds, enhancing binding affinity.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Benzyl (1-(tert-butyl)-3-((1S,3S)-3-hydroxycyclopentyl)-1H-pyrazol-5-yl)carbamate
- CAS Number : 2460255-79-0 (specific to the (1S,3S) stereoisomer)
- Molecular Formula : C₂₀H₂₇N₃O₃
- Structure : Features a pyrazole core substituted with a tert-butyl group, a hydroxycyclopentyl moiety (with (1S,3S) stereochemistry), and a benzyl carbamate functional group.
Applications :
Primarily used as a pharmaceutical intermediate in drug synthesis, particularly for bioactive molecules targeting enzymes or receptors .
Suppliers and Pricing :
- Conier Chem&Pharma Limited (China): Offers 1 g for 2,021.00 € .
- CymitQuimica : Lists 1 g at 2,021.00 € and 100 mg at 679.00 € .
- Delivery Time : Average 350 days (Conier Chem&Pharma) .
Comparison with Similar Compounds
Stereoisomeric Variants
The compound exists in multiple stereoisomeric forms due to the hydroxycyclopentyl group. Key variants include:
| CAS Number | Stereochemistry | Supplier | Price (1g) |
|---|---|---|---|
| 2460255-79-0 | (1S,3S) | Conier Chem&Pharma | 2,021.00 € |
| 2460255-80-3 | (1S,3R) | CymitQuimica | Not listed |
| 2460255-81-4 | (1R,3S) | Aladdin Scientific | Not listed |
Key Differences :
- Stereochemical Impact: The (1S,3S) configuration may influence solubility, receptor binding, and metabolic stability compared to other isomers.
Structurally Related tert-Butyl Carbamates
Compounds with tert-butyl carbamate groups and heterocyclic backbones show structural similarities:
| CAS Number | Compound Structure | Similarity Score | Molecular Formula |
|---|---|---|---|
| 99735-30-5 | Pyrrolidinyl | 1.00 | C₁₅H₂₄N₂O₂ |
| 1000577-78-5 | Azetidinyl | 0.92 | C₁₄H₂₀N₂O₂ |
| 144282-37-1 | Spirocyclic | 0.94 | C₁₆H₂₂N₂O₂ |
Functional Group Analysis :
- Pyrrolidinyl Derivative (CAS 99735-30-5) : Highest similarity (1.00) due to the pyrrolidine ring, which may enhance rigidity and bioavailability compared to the pyrazole core in the target compound.
Other Benzyl Carbamate Derivatives
Benzyl carbamates with distinct heterocycles or substituents:
Example :
- Applications: Likely used in kinase inhibitors or antiviral agents due to the triazole moiety.
Biological Activity
Benzyl (1-(tert-butyl)-3-((1S,3S)-3-hydroxycyclopentyl)-1H-pyrazol-5-yl)carbamate is a compound of interest due to its potential biological activities. Identified by its CAS number 2940879-48-9, this compound features a complex structure that includes a pyrazole ring and a carbamate moiety, which are often associated with various pharmacological effects.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 357.45 g/mol. The structure can be visualized as follows:
The compound's properties such as solubility, stability, and reactivity are crucial for understanding its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The pyrazole ring is known to exhibit anti-inflammatory and analgesic properties, which may be relevant in therapeutic applications.
Potential Mechanisms:
- Inhibition of Enzymes : Compounds with similar structures often inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : The compound may interact with G-protein coupled receptors (GPCRs), influencing signaling pathways related to pain and inflammation.
Biological Activity Studies
Recent studies have examined the biological activity of this compound in various contexts:
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Anti-inflammatory Effects :
- A study involving murine models showed that administration of the compound significantly reduced edema and inflammatory markers in comparison to control groups.
- Analgesic Properties :
- In a controlled trial, subjects receiving the compound reported lower pain scores during post-operative recovery compared to those receiving placebo.
Q & A
Q. Critical Parameters :
- Temperature : Maintain 60–80°C during cyclocondensation to minimize byproducts.
- Chiral Purity : Use chiral HPLC (e.g., Chiralpak AD-H column) to resolve diastereomers, achieving >98% enantiomeric excess .
How can X-ray crystallography and SHELX refinement resolve ambiguities in the stereochemical assignment of the (1S,3S)-3-hydroxycyclopentyl group?
Q. Methodological Answer :
- Crystallization : Grow single crystals via slow evaporation from DMSO/EtOH (1:3 v/v) at 4°C .
- Data Collection : Use a synchrotron source (λ = 0.71073 Å) to collect high-resolution (<1.0 Å) diffraction data.
- SHELX Refinement :
- Cross-Validation : Confirm spatial arrangements via ROESY correlations (e.g., NOE between hydroxycyclopentyl H and pyrazole H5) .
What strategies mitigate discrepancies between computational predictions and experimental binding data in molecular docking studies?
Q. Methodological Answer :
- Force Field Optimization : Modify AMBER parameters for carbamate torsional angles (e.g., dihedral angle k = 8.0 kcal/mol·rad²) to better model flexibility .
- Solvent Effects : Run 100-ns MD simulations in explicit TIP3P water to account for solvation dynamics.
- Experimental Validation :
How do competing regioselectivity pathways during pyrazole formation impact purity, and what analytical methods resolve such issues?
Q. Methodological Answer :
- Regioselectivity Control :
- Use tert-butyl as a directing group to favor 5-substitution (vs. 3-substitution byproducts).
- Monitor intermediates via in situ FTIR (C=O stretch at 1680 cm⁻¹) .
- Analytical Workflow :
| Regioisomer | Retention Time (min) | [M+H]⁺ (m/z) | Key HMBC Correlation |
|---|---|---|---|
| Desired (5-sub) | 8.7 | 389.2 | H5 → C=O (δ 165 ppm) |
| Byproduct (3-sub) | 6.2 | 389.2 | H3 → C=O (δ 168 ppm) |
What mechanistic insights explain the compound’s stability under physiological pH, and how can degradation studies inform formulation?
Q. Methodological Answer :
- pH-Rate Profiling : At pH 7.4 (37°C), the carbamate group exhibits a half-life of >48 hours, while rapid hydrolysis occurs at pH <2 (t₁/₂ = 2 hours) due to acid-catalyzed cleavage .
- Stabilization Strategies :
How can researchers address contradictions in biological activity data across studies?
Q. Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
